Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate
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Overview
Description
Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate typically involves the reaction of 2-chloro-4-methylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: Formation of new thiazole derivatives with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiazolidine derivatives.
Scientific Research Applications
Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways. The presence of the thiazole ring allows for π-π interactions and hydrogen bonding with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
- Ethyl (2-amino-4-methyl-1,3-thiazol-5-YL)acetate
- Ethyl (2-bromo-4-methyl-1,3-thiazol-5-YL)acetate
- Ethyl (2-methyl-4-methyl-1,3-thiazol-5-YL)acetate
Comparison: Ethyl (2-chloro-4-methyl-1,3-thiazol-5-YL)acetate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the compound’s biological activity can be modulated by the presence of the chlorine atom, which can influence its interaction with molecular targets .
Properties
Molecular Formula |
C8H10ClNO2S |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-4-methyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C8H10ClNO2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3 |
InChI Key |
IJOAPNOGRYXEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)Cl)C |
Origin of Product |
United States |
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